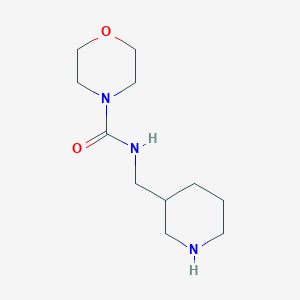

N-(piperidin-3-ylmethyl)morpholine-4-carboxamide

描述

属性

IUPAC Name |

N-(piperidin-3-ylmethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h10,12H,1-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISPRHCALQPEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)morpholine-4-carboxamide typically involves the reaction of piperidine derivatives with morpholine-4-carboxamide under specific conditions. The process may include steps such as hydrogenation, cyclization, and amination .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced catalytic processes and high-yield reactions to ensure the efficient production of the desired product. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been reported to enhance the efficiency of these reactions .

化学反应分析

Types of Reactions

N-(piperidin-3-ylmethyl)morpholine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-3-ylmethyl)morpholine-4-carboxylic acid, while reduction may produce this compound derivatives with different functional groups .

科学研究应用

Biological Activities

N-(piperidin-3-ylmethyl)morpholine-4-carboxamide exhibits significant biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound can act as inhibitors of cancer cell proliferation. For instance, derivatives have shown promise in targeting specific enzymes involved in cancer progression .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions. Its biochemical properties facilitate the investigation of complex biological systems .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Neurological Disorders

Compounds with similar structures have been explored for their neuroprotective effects, potentially offering new avenues for treating neurological conditions .

Antimicrobial Properties

Some derivatives have shown antimicrobial activity, suggesting potential uses in treating infections .

Case Study 1: Anticancer Compound Development

A study involving the synthesis of piperidine-based compounds demonstrated their effectiveness as antiproliferative agents against various cancer cell lines. The results indicated that modifications to the piperidine structure could enhance potency and selectivity .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF7 | 5.2 | Effective against breast cancer |

| Compound B | HeLa | 3.8 | High selectivity for cervical cancer |

Case Study 2: Proteomics Application

In proteomics research, this compound was used as a probe to study protein interactions involved in signal transduction pathways. The findings highlighted its role in modulating protein activity, which could lead to new therapeutic strategies .

作用机制

The mechanism of action of N-(piperidin-3-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Key Structural Insights :

Antimicrobial Activity

N-Phenylmorpholine-4-carboxamide (Compound 15 in ) demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL), attributed to the electron-withdrawing phenyl group enhancing membrane interaction . In contrast, the target compound’s piperidine group may prioritize CNS targeting over antimicrobial effects.

CNS Targeting and Receptor Modulation

STD-101-B1, a morpholine carboxamide derivative with a phenolic ether and ethylamino chain, showed potent β1-adrenergic receptor agonism (EC₅₀: 0.76 µM) and brain permeability due to its balanced logP (~2.5) .

Physicochemical Properties

| Property | This compound | N-Phenylmorpholine-4-carboxamide | STD-101-B1 |

|---|---|---|---|

| Melting Point | Not reported | 135–137°C | 168–169°C (hemifumarate salt) |

| logP (Predicted) | 1.2–1.5 | 1.8–2.0 | 2.5 |

| Solubility | High in DMSO, moderate in water | Low in water, high in ethanol | Moderate in methanol |

生物活性

N-(piperidin-3-ylmethyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a morpholine structure, which is known for its ability to interact with various biological targets. The compound's unique structural arrangement contributes to its distinct pharmacological effects.

1. Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an antidiabetic agent. It acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), enhancing insulin secretion and improving glucose metabolism in both normal and diabetic animal models. In vivo experiments demonstrated significant reductions in food intake and improved glucose handling without off-target effects .

2. Enzyme Inhibition

The compound exhibits inhibitory activity against several metabolic enzymes, including:

- Dipeptidyl Peptidase 4 (DPP-4) : Inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate glucose levels.

- Carbonic Anhydrases (hCA I and II) : These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications for conditions like glaucoma and obesity .

Case Study 1: Antidiabetic Effects

In a controlled study involving Wistar rats, administration of this compound resulted in a significant decrease in plasma glucose levels following a glucose load. The compound's efficacy was linked to its role as a GLP-1R PAM, showcasing its potential for diabetes management .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's effects on DPP-4 activity in diabetic rat models. Results indicated that treatment led to decreased blood glucose levels and improved insulin sensitivity, supporting the hypothesis that this compound could be developed into an effective therapeutic agent for type 2 diabetes .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| N-(pyridin-3-ylmethyl)morpholine-4-carboxamide | Pyridine-based | Antibacterial |

| N-(piperazine-methyl)morpholine | Piperazine-based | Antifungal |

| N-(pyrimidinyl)-morpholine | Pyrimidine-based | Antidiabetic |

These comparisons illustrate how slight modifications in chemical structure can lead to variations in biological activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Allosteric Modulation : By binding to GLP-1R, it enhances receptor activity, leading to increased insulin secretion.

- Enzyme Inhibition : The compound's ability to inhibit DPP-4 and other metabolic enzymes contributes to its antidiabetic effects.

常见问题

Q. What are the standard synthetic routes for N-(piperidin-3-ylmethyl)morpholine-4-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, morpholine-4-carboxamide derivatives are often prepared by reacting activated carboxamides (e.g., chloroformates) with amines like piperidin-3-ylmethylamine. A typical procedure involves:

Activation : Treat morpholine-4-carbonyl chloride with a base (e.g., triethylamine) in anhydrous dichloromethane.

Coupling : Add piperidin-3-ylmethylamine dropwise under nitrogen at 0–5°C.

Purification : Isolate the product via column chromatography (e.g., CH₂Cl₂:MeOH 10:1) and recrystallize from ethanol .

Note: Reaction yields may vary depending on steric hindrance and solvent polarity.

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm connectivity via ¹H and ¹³C NMR signals (e.g., morpholine protons at δ 3.5–3.7 ppm, piperidine protons at δ 2.5–3.0 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₂₁N₃O₂: 227.16).

- X-ray Crystallography : Resolve 3D structure using SHELX programs for small-molecule refinement .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Chiral intermediates (e.g., enantiopure piperidine derivatives) are critical. For example:

- Use chiral auxiliaries or catalysts (e.g., CsF in DMF for epoxide ring-opening reactions).

- Separate enantiomers via chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) .

- Monitor enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR.

Q. What strategies optimize pharmacological activity while minimizing off-target effects?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

Piperidine Modifications : Introduce substituents (e.g., fluorine) to enhance metabolic stability .

Morpholine Bioisosteres : Replace morpholine with azetidine or thiomorpholine to modulate lipophilicity .

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like G protein-coupled receptors .

Q. How are data contradictions resolved in crystallographic vs. computational structural models?

- Methodological Answer : Cross-validate results using:

- Experimental Data : Compare X-ray bond lengths/angles with DFT-optimized geometries (RMSD thresholds < 0.1 Å).

- Electron Density Maps : Analyze residual density in SHELXL-refined structures to identify disordered regions .

- Dynamic Behavior : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。